molecular formula C13H12N2O B1212843 4,4'-Diaminobenzophenone CAS No. 611-98-3

4,4'-Diaminobenzophenone

Cat. No.: B1212843
CAS No.: 611-98-3
M. Wt: 212.25 g/mol
InChI Key: ZLSMCQSGRWNEGX-UHFFFAOYSA-N
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Description

4,4’-Diaminobenzophenone, also known as bis(4-aminophenyl)methanone, is an organic compound with the molecular formula C13H12N2O. It is a white to yellow crystalline solid with a strong odor. This compound is primarily used as an intermediate in the synthesis of dyes, pigments, and photosensitive materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Diaminobenzophenone can be synthesized through various methods. One common method involves the reaction of N-(2-nitrophenyl)acetamide with azodicarboxamide under acidic conditions. The reaction proceeds through a series of steps, including reduction and cyclization, to yield the desired product .

Industrial Production Methods: In industrial settings, 4,4’-Diaminobenzophenone is often produced by the oxidation of compounds containing aromatic diamines with aqueous nitric acid under excess pressure. The reaction typically involves nitrobenzene or an alkanoic acid as a solvent, with the reaction conditions carefully controlled to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Diaminobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4’-Diaminobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Diaminobenzophenone involves its interaction with various molecular targets. In biological systems, it can inhibit seizure induction and propagation by interacting with specific receptors and ion channels in the nervous system. The exact molecular pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and neuronal excitability .

Comparison with Similar Compounds

4,4’-Diaminobenzophenone can be compared with other similar compounds, such as:

Uniqueness: 4,4’-Diaminobenzophenone is unique due to its dual amino groups, which allow it to participate in a wide range of chemical reactions and make it a versatile intermediate in the synthesis of various compounds .

Properties

IUPAC Name

bis(4-aminophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSMCQSGRWNEGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

304019-02-1
Record name Methanone, bis(4-aminophenyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304019-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID20209997
Record name 4,4'-Diaminobenzophenone
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Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dark brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 4,4'-Diaminobenzophenone
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CAS No.

611-98-3
Record name 4,4′-Diaminobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,4'-Diaminobenzophenone
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Record name 611-98-3
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Record name 4,4'-Diaminobenzophenone
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Record name 4,4'-DIAMINOBENZOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-diaminobenzophenone?

A1: this compound has the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol. [] You can find more information about its crystallographic structure in this study: .

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group and amine groups. Ultraviolet-visible (UV-Vis) spectroscopy helps analyze its electronic transitions and light absorption properties. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H and 13C, provides insights into the compound's structure and bonding. Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern. These techniques are routinely employed to confirm the identity and purity of the synthesized compound. [, , , , , , ]

Q3: How does the incorporation of this compound into polyimides affect their properties?

A3: Incorporating this compound as a diamine monomer during polyimide synthesis influences the resulting polymer's properties. Studies show that it can impact the polyimide's solubility, thermal stability, mechanical strength, and glass transition temperature. The specific effects depend on the other monomers used and the polymerization conditions. [, , , ]

Q4: Can this compound be used in the synthesis of thermally stable polymers?

A4: Yes, this compound is a valuable monomer for synthesizing thermally stable polymers, particularly polyimides. These polymers exhibit high glass transition temperatures and decompose at elevated temperatures, making them suitable for applications requiring heat resistance. [, ]

Q5: What are some applications of this compound in material science?

A5: this compound is a versatile building block in material science. It serves as a precursor for synthesizing polyimides, high-performance polymers used in various applications, including aerospace, electronics, and membranes. Furthermore, its derivatives contribute to developing novel materials like covalent organic frameworks (COFs) for sensing and separation technologies. [, , , ]

Q6: Can this compound be used to create photosensitive materials?

A6: Yes, this compound plays a crucial role in synthesizing photosensitive polyimides. When incorporated into the polymer backbone, it introduces photoreactive groups that undergo crosslinking upon exposure to UV light. This property allows for creating patterned films and structures using photolithography techniques. []

Q7: Are there applications of this compound in energy storage materials?

A7: While not directly used in energy storage materials, derivatives of this compound contribute to developing flame-retardant components for these materials. For example, it can be modified with phosphorus-containing compounds to enhance the fire safety of nanoencapsulated phase-change materials used for thermal energy storage. []

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